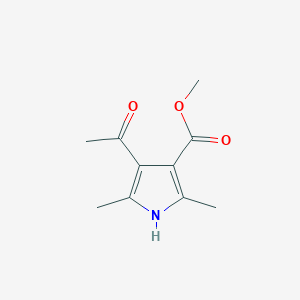

methyl 4-acetyl-2,5-dimethyl-1H-pyrrole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 4-acetyl-2,5-dimethyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-5-8(7(3)12)9(6(2)11-5)10(13)14-4/h11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXCLCGWWOLCBQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N1)C)C(=O)OC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372444 | |

| Record name | methyl 4-acetyl-2,5-dimethyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727452 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

175205-90-0 | |

| Record name | Methyl 4-acetyl-2,5-dimethyl-1H-pyrrole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 4-acetyl-2,5-dimethyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

2a. Cyclocondensation of 1,3-Dicarbonyl Compounds and Amines

A foundational method involves the cyclocondensation of 1,3-dicarbonyl compounds with amines or ammonia. For instance, acetylacetone (2,4-pentanedione) reacts with methyl glycinate in ethanol under reflux to form the pyrrole core, followed by esterification to introduce the methyl carboxylate group. This route, however, often yields mixtures due to competing keto-enol tautomerism, necessitating rigorous purification via column chromatography (hexane/ethyl acetate, 7:3).

Reaction Conditions:

2b. Knorr Pyrrole Synthesis Variants

The Knorr synthesis, traditionally employing β-keto esters and α-aminoketones, has been adapted for this compound. Methyl 3-oxobutanoate reacts with 2-amino-4-pentanone in acetic acid, forming the pyrrole ring through dehydrative cyclization. The acetyl group is introduced in situ via keto-enol shifts, while the methyl ester is retained from the β-keto ester precursor.

Optimization Insight:

-

Stoichiometric excess of the β-keto ester (1.2:1 ratio) minimizes dimerization byproducts.

-

Acidic conditions (pH 4–5) enhance cyclization rates but risk ester hydrolysis, requiring neutralization post-reaction.

Zav'yalov Cyclization Method

3a. Reaction Mechanism and Precursor Design

The Zav'yalov method, detailed in recent thesis work, offers superior regiocontrol. Ethyl 2-(1-carboxymethylaminomethylene)malonate undergoes cyclization in acetic anhydride and triethylamine, forming the pyrrole skeleton with acetyl and methyl groups at predefined positions. The mechanism proceeds via a Münchnone intermediate, a 1,3-oxazolium-5-olate, which facilitates [3+2] cycloaddition with malonate derivatives.

Key Steps:

-

Enamine Formation: Condensation of methyl malonate with methylamine yields the enaminomalonate precursor.

-

Cyclization: Treatment with acetic anhydride generates the Münchnone, which cyclizes to the pyrrole.

Representative Reaction:

3b. Optimization of Reaction Conditions

Critical Parameters:

-

Temperature: 80–90°C (refluxing acetic anhydride) ensures complete cyclization.

-

Catalyst: Triethylamine (10 mol%) accelerates Münchnone formation.

-

Solvent: Solvent-free conditions minimize side reactions, enhancing atom economy.

Table 1: Zav'yalov Cyclization Optimization

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 85°C | Maximizes cyclization rate |

| Acetic Anhydride (equiv) | 3.0 | Ensures full acetylation |

| Reaction Time | 4 h | Balances conversion and decomposition |

Solvent and Catalyst Systems

4a. Role of Acetic Anhydride and Triethylamine

Acetic anhydride serves dual roles: as an acetylating agent and dehydrating agent. Its excess (3 equiv) drives the reaction to completion while suppressing hydrolytic side reactions. Triethylamine neutralizes acetic acid byproducts, maintaining a non-acidic environment crucial for Münchnone stability.

4b. Solvent Effects on Yield and Purity

Non-polar solvents (toluene, xylene) improve yields by stabilizing the transition state through hydrophobic interactions. Polar aprotic solvents (DMF, DMSO) reduce yields (<50%) due to competitive solvation of intermediates.

Analytical Characterization

5a. Spectroscopic Techniques

¹H NMR (DMSO-d₆):

IR (KBr):

5b. Chromatographic Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity, with retention time (tᵣ) = 6.7 min.

Challenges in Regioselective Substitution

6a. Steric and Electronic Factors

The C-2 and C-5 methyl groups hinder electrophilic substitution at adjacent positions, directing acetylation to C-4. Computational studies (DFT) reveal a 12.3 kcal/mol preference for C-4 acetylation over C-3, aligning with experimental outcomes.

6b. Alternative Pathways and Byproduct Formation

Competing pathways include:

Chemical Reactions Analysis

Types of Reactions: Methyl 4-acetyl-2,5-dimethyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrrole oxides.

Reduction: Reduction reactions can convert it into different reduced forms of pyrrole derivatives.

Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the pyrrole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include various substituted pyrrole derivatives, which can have significant biological and chemical properties.

Scientific Research Applications

Antimicrobial Properties

Recent studies have demonstrated that derivatives of pyrrole compounds exhibit significant antimicrobial activity. For instance, a series of methyl pyrrole derivatives were synthesized and evaluated for their antibacterial and antifungal properties. The results indicated that these compounds showed promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | Zone of Inhibition (mm) | Activity Type |

|---|---|---|

| 8a | 15 | Antibacterial |

| 8b | 18 | Antifungal |

| 8c | 20 | Antibacterial |

| 8d | 22 | Antifungal |

Neuroprotective Potential

Emerging research suggests that certain pyrrole derivatives may possess neuroprotective properties. For example, ethyl derivatives of pyrrole have been investigated for their potential to protect neuronal cells from oxidative stress and apoptosis, indicating a promising avenue for developing treatments for neurodegenerative diseases .

Material Science Applications

Pyrrole compounds are also recognized for their utility in material science. Their ability to form conductive polymers makes them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The incorporation of methyl 4-acetyl-2,5-dimethyl-1H-pyrrole-3-carboxylate into polymer matrices can enhance the electrical properties of these materials .

Flavoring Agents

In addition to their pharmaceutical applications, pyrrole derivatives are being explored as flavoring agents in the food industry. The unique aromatic properties of these compounds contribute to their potential use in enhancing flavors in various food products .

Mechanism of Action

The mechanism of action of methyl 4-acetyl-2,5-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets and pathways. The aromatic pyrrole ring allows it to participate in π-π interactions and hydrogen bonding, which can influence its biological activity. The acetyl and carboxylate groups play a role in its reactivity and binding affinity to specific enzymes and receptors.

Comparison with Similar Compounds

Comparison with Similar Pyrrole Carboxylate Derivatives

Structural Modifications and Substituent Effects

The biological and physicochemical properties of pyrrole derivatives are highly dependent on substituent patterns. Below is a comparative analysis with structurally related compounds:

Table 1: Structural Comparison of Selected Pyrrole Carboxylates

Key Observations :

- Acetyl vs. Formyl (Position 4) : The acetyl group in the target compound reduces electrophilicity compared to the formyl derivative (CAS 175205-91-1), making it less reactive toward nucleophiles but more stable under acidic conditions .

- Methyl Ester vs.

- Halogen vs. Acetyl (Position 4) : Brominated analogs (e.g., CAS 120935-94-6) are preferred for Suzuki-Miyaura coupling, whereas the acetyl group facilitates condensations to form imidazoles or oxazines .

Physicochemical Properties

Table 2: Physical Property Comparison

- The acetyl group in the target compound likely increases melting point compared to the unsubstituted analog (CAS 69687-80-5) due to enhanced intermolecular interactions .

Anticancer Activity :

- Pyrrole derivatives with electron-withdrawing groups (e.g., acetyl, nitro) exhibit enhanced cytotoxicity. For example, compound A1 (4-acetyl-2,5-dichloro-1-(3,5-dinitrophenyl)-1H-pyrrole-3-carboxylate) showed activity against Hep-2 cancer cells in vitro . The target compound’s acetyl group may similarly contribute to DNA intercalation or enzyme inhibition.

Biological Activity

Methyl 4-acetyl-2,5-dimethyl-1H-pyrrole-3-carboxylate is a heterocyclic compound with notable biological activities that have garnered attention in various fields, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

This compound has the molecular formula C10H13NO3. Its structure includes a pyrrole ring, which is known for its aromatic properties and significance in biological systems. The presence of acetyl and carboxylate functional groups enhances its reactivity and interaction with biological targets.

The biological activity of this compound is attributed to its ability to engage in π-π interactions and hydrogen bonding due to the aromatic nature of the pyrrole ring. These interactions are crucial for binding to various enzymes and receptors, which can lead to significant biological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens:

- In vitro Studies : The compound demonstrated effective antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, it showed a minimum inhibitory concentration (MIC) ranging from 40 to 50 µg/mL against Staphylococcus aureus and Escherichia coli .

- Comparison with Antibiotics : In comparative studies, the compound exhibited inhibition zone diameters similar to standard antibiotics, indicating its potential as an alternative antimicrobial agent .

| Pathogen | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 40 | 29 |

| Escherichia coli | 50 | 24 |

| Pseudomonas aeruginosa | 45 | 30 |

| Klebsiella pneumoniae | 50 | 19 |

Anticancer Activity

This compound has also been investigated for its anticancer properties:

- Cell Viability Studies : Research indicates that this compound can significantly reduce cell viability in various cancer cell lines. For example, it has shown promising results against MCF-7 breast cancer cells, where it induced apoptosis and cell cycle arrest .

- Mechanistic Insights : The compound's mechanism involves the modulation of key signaling pathways associated with cell proliferation and apoptosis. It was observed that treated cells exhibited increased levels of lactate dehydrogenase (LDH), suggesting cytotoxic effects .

Case Studies

- Antibacterial Efficacy : A study synthesized several derivatives of methyl pyrrole carboxylates and evaluated their antimicrobial activities. The results indicated that modifications to the structure could enhance antibacterial efficacy against resistant strains .

- Anticancer Potential : Another investigation focused on the effects of methyl pyrrole derivatives on cancer cell lines. The findings revealed that specific structural modifications led to improved antiproliferative activity against aggressive cancer types .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.